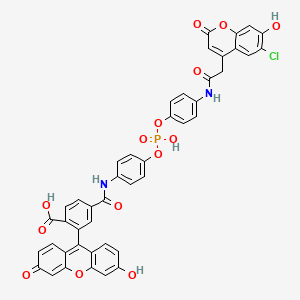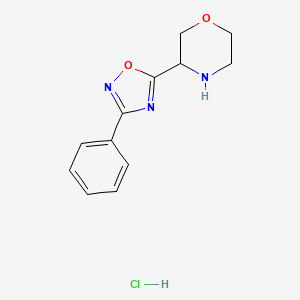![molecular formula C6H6N4O B1434215 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1936285-98-1](/img/structure/B1434215.png)
6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1936285-98-1 . It has a molecular weight of 150.14 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of related compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, has been reported . These methods often involve the use of eco-compatible catalysts and reaction conditions . A general approach to the synthesis of [1,2,3]triazolo[1,5-a]pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a powder that is stored at room temperature . It has a molecular weight of 150.14 .
Scientific Research Applications
-
Pharmaceutical Research
- Triazole-pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
- A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-inflammatory properties were evaluated using various methods such as cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- The results revealed that these compounds have promising neuroprotective and anti-inflammatory properties. Some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Chemistry of Heterocyclic Compounds
- [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design .
- Various methods of synthesis of these compounds have been studied, classified according to the types of reagents used .
- These compounds have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Safety And Hazards
properties
IUPAC Name |
6-methyl-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMFQTYBAILNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)
![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)
![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)
![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)

